molecular formula C8H12O B074555 Bicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 19396-83-9

Bicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No. B074555
CAS RN: 19396-83-9
M. Wt: 124.18 g/mol
InChI Key: UAQYREPFSVCDHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl substituted bicyclo[2.2.1]heptane-2-carboxaldehydes involves epoxidation followed by rearrangement using boron trifluoride diethyl etherate. The stereochemistry of these compounds has been determined through NMR, and their stability predicted by MM2 model calculations, showing fair agreement with observed values (Yuasa, Tsuruta, & Yuasa, 2000).

Molecular Structure Analysis

The optical resolution and chiral recognition in the crystal structure of trans-bicyclo[2.2.1]heptane-2,3-diamine complexes with dibenzoyltartaric acid have been reported, highlighting the multilamellar structure and chiral recognition mechanism within these complexes (Hatano, Takeda, & Saito, 1994).

Chemical Reactions and Properties

Radical cyclization of oxime ether and an α,β-unsaturated ester leads to the synthesis of bicyclo[2.2.1]heptanes with functionality at each bridgehead, showcasing the versatility of this core structure in organic synthesis (Della & Knill, 1994). Additionally, Au(I)-catalyzed synthesis of functionalized bicyclo[3.2.0]heptanes demonstrates the ability to introduce additional structural features through one-pot, three-component reactions (Li, Huang, & Zhang, 2008).

Scientific Research Applications

Application 1: Asymmetric Synthesis

  • Scientific Field : Organic & Biomolecular Chemistry .
  • Summary of the Application : Bicyclo[2.2.1]heptane-1-carboxylates are used in asymmetric synthesis . They are produced via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
  • Methods of Application : The reaction is realized under mild and operationally simple conditions, allowing rapid access to a wide range of Bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials .
  • Results or Outcomes : The process results in a highly enantioselective manner, which is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .

Application 2: Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : The synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives has been reported . These compounds are structurally similar to Bicyclo[2.2.1]heptane-2-carbaldehyde and have been used in the search for further derivatives of cantharidin .
  • Results or Outcomes : The synthesis of these compounds has led to the development of new derivatives of cantharidin, a potent bioactive compound .

Application 3: Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy Functions

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : The synthesis of a Bicyclo[2.2.1]heptane skeleton with two oxy functions at the bridgehead carbons has been reported . This compound is structurally similar to Bicyclo[2.2.1]heptane-2-carbaldehyde.
  • Methods of Application : The synthesis involves the use of cyclopentadiene derivatives with a dienophile moiety at the C-5 position . This induces the IMDA reaction, providing a tricyclic carbon framework .
  • Results or Outcomes : The synthesis results in a tricyclic carbon framework including a bicyclo[2.2.1]heptane skeleton with two oxy-functions at the bridgehead carbons in acceptable yields .

Application 4: Synthesis of Bicyclo[2.2.1]heptane-2-carbaldehyde

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : Bicyclo[2.2.1]heptane-2-carbaldehyde is a chemical compound with the CAS Number: 19396-83-9 . It is used in the synthesis of other organic compounds .
  • Results or Outcomes : The synthesis of Bicyclo[2.2.1]heptane-2-carbaldehyde provides a key intermediate for the synthesis of other organic compounds .

properties

IUPAC Name

bicyclo[2.2.1]heptane-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQYREPFSVCDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941094
Record name Bicyclo[2.2.1]heptane-2-carbaldehyde
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Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]heptane-2-carbaldehyde

CAS RN

19396-83-9, 3574-54-7
Record name Bicyclo[2.2.1]heptane-2-carboxaldehyde
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Record name Bicyclo(2.2.1)heptane-2-carbaldehyde
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Record name Bicyclo[2.2.1]heptane-2-carbaldehyde
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Record name Bicyclo[2.2.1]heptane-2-carbaldehyde
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Synthesis routes and methods I

Procedure details

In a flask under argon was placed dichloromethane (25 mL) and to this was added a 2M solution of oxalyl chloride in dichloromethane (4.0 mL, 8.0 mmol). The mixture was then cooled to −78° C. and then slowly treated with dimethyl sulfoxide (846 μL, 11.92 mmol) and gas evolution occurred. The mixture was stirred at −78° C. for 20 min. After this time, a solution of bicyclo[2.2.1]hept-2-yl-methanol (505 mg, 4.0 mmol) in dichloromethane (15 mL) was added dropwise. The mixture was stirred at −78° C. for another 15 min and then triethylamine (2.2 mL, 15.6 mmol) was added and the reaction was slowly warmed to 0° C. The mixture was then quenched with a 1M aqueous sodium bisulfate solution (50 mL) and extracted with dichloromethane (3×20 mL). The organic layers were combined and dried over magnesium sulfate, filtered and concentrated in vacuo. Purification by AnaLogix IntelliFlash flash chromatography (12 g column, 3% ethyl acetate/hexanes to 40% ethyl acetate/hexanes) afforded slightly impure bicyclo[2.2.1]heptane-2-carbaldehyde (512 mg).
Quantity
846 μL
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505 mg
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15 mL
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2.2 mL
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4 mL
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25 mL
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Synthesis routes and methods II

Procedure details

A stirred suspension of 2-norbornylmethanol (0.5 ml; 5.8 mmol) and PCC on Al2O3* in CH2Cl2 (25 ml) was stirred at 2-3° C. for 1 h and allowed to slowly warm up to rt. The reaction mixture was filtered and the solid material washed with CH2Cl2 (2×25 ml). The combined organic fractions were adsorbed onto silica and chromatographed to give 300 mg (42%) product as an oil.
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0.5 mL
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25 mL
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Yield
42%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptane-2-carbaldehyde
Reactant of Route 2
Bicyclo[2.2.1]heptane-2-carbaldehyde
Reactant of Route 3
Bicyclo[2.2.1]heptane-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
Bicyclo[2.2.1]heptane-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
Bicyclo[2.2.1]heptane-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
Bicyclo[2.2.1]heptane-2-carbaldehyde

Citations

For This Compound
3
Citations
C Chapuis, D Skuy, JY de Saint Laumer… - Chemistry & …, 2014 - Wiley Online Library
Highly exo‐selective [4+2] cycloadditions of cyclopenta‐1,3‐diene 2a to α,β‐dialkyl conjugated enals 5 are compared with the analogous endo‐favored DielsAlder reaction of …
Number of citations: 11 onlinelibrary.wiley.com
T Jia, Q Liu, JJ Zou, X Zhang, L Pan - Fuel, 2022 - Elsevier
High-energy–density (HED) fuels (like JP-10) have drawn more and more attention for volume-limited aerospace vehicles to extend the flight range and/or increase the payload. …
Number of citations: 2 www.sciencedirect.com
C Chapuis, D Skuy, JY de Saint Laumer… - CHEMISTRY & …, 2014 - academia.edu
endo/exo Stereoselectivity in DielsÀAlder Reactions of a,b-Dialkylated Conjugated Enals to Cyclic 1,3-Dienes: Intermediates in Page 1 endo/exo Stereoselectivity in DielsÀAlder …
Number of citations: 0 www.academia.edu

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